Cas no 2229314-07-0 (2-bromo-4-hydroxy-5-methoxybenzene-1-carbothioamide)

2-bromo-4-hydroxy-5-methoxybenzene-1-carbothioamide 化学的及び物理的性質
名前と識別子
-
- 2-bromo-4-hydroxy-5-methoxybenzene-1-carbothioamide
- EN300-1924125
- 2229314-07-0
-
- インチ: 1S/C8H8BrNO2S/c1-12-7-2-4(8(10)13)5(9)3-6(7)11/h2-3,11H,1H3,(H2,10,13)
- InChIKey: WYZUYKKKQLYMKX-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=C(C=C1C(N)=S)OC)O
計算された属性
- せいみつぶんしりょう: 260.94591g/mol
- どういたいしつりょう: 260.94591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 87.6Ų
2-bromo-4-hydroxy-5-methoxybenzene-1-carbothioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1924125-5.0g |
2-bromo-4-hydroxy-5-methoxybenzene-1-carbothioamide |
2229314-07-0 | 5g |
$2981.0 | 2023-06-02 | ||
Enamine | EN300-1924125-0.25g |
2-bromo-4-hydroxy-5-methoxybenzene-1-carbothioamide |
2229314-07-0 | 0.25g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1924125-0.5g |
2-bromo-4-hydroxy-5-methoxybenzene-1-carbothioamide |
2229314-07-0 | 0.5g |
$987.0 | 2023-09-17 | ||
Enamine | EN300-1924125-10.0g |
2-bromo-4-hydroxy-5-methoxybenzene-1-carbothioamide |
2229314-07-0 | 10g |
$4421.0 | 2023-06-02 | ||
Enamine | EN300-1924125-0.05g |
2-bromo-4-hydroxy-5-methoxybenzene-1-carbothioamide |
2229314-07-0 | 0.05g |
$864.0 | 2023-09-17 | ||
Enamine | EN300-1924125-1.0g |
2-bromo-4-hydroxy-5-methoxybenzene-1-carbothioamide |
2229314-07-0 | 1g |
$1029.0 | 2023-06-02 | ||
Enamine | EN300-1924125-0.1g |
2-bromo-4-hydroxy-5-methoxybenzene-1-carbothioamide |
2229314-07-0 | 0.1g |
$904.0 | 2023-09-17 | ||
Enamine | EN300-1924125-2.5g |
2-bromo-4-hydroxy-5-methoxybenzene-1-carbothioamide |
2229314-07-0 | 2.5g |
$2014.0 | 2023-09-17 | ||
Enamine | EN300-1924125-5g |
2-bromo-4-hydroxy-5-methoxybenzene-1-carbothioamide |
2229314-07-0 | 5g |
$2981.0 | 2023-09-17 | ||
Enamine | EN300-1924125-1g |
2-bromo-4-hydroxy-5-methoxybenzene-1-carbothioamide |
2229314-07-0 | 1g |
$1029.0 | 2023-09-17 |
2-bromo-4-hydroxy-5-methoxybenzene-1-carbothioamide 関連文献
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
2-bromo-4-hydroxy-5-methoxybenzene-1-carbothioamideに関する追加情報
2-Bromo-4-Hydroxy-5-Methoxybenzene-1-Carbothioamide: A Comprehensive Overview
2-Bromo-4-Hydroxy-5-Methoxybenzene-1-Carbothioamide (CAS No. 2229314-07-0) is a unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology due to its intriguing structure and potential applications. This compound is characterized by its benzene ring with substituents at positions 1, 2, 4, and 5, making it a derivative of benzene with a carbothioamide group, a bromine atom, a hydroxyl group, and a methoxy group. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, which have been explored in various research studies.
The structure of 2-bromo-4-hydroxy-5-methoxybenzene-1-carbothioamide is particularly interesting due to the combination of electron-withdrawing and electron-donating groups on the aromatic ring. The carbothioamide group (-C(=S)NH) at position 1 acts as an electron-withdrawing group, while the methoxy group (-OCH3) at position 5 is an electron-donating group. The hydroxyl group (-OH) at position 4 introduces additional polarity and hydrogen bonding capabilities, further influencing the molecule's reactivity and solubility properties.
Recent studies have highlighted the potential of 2-bromo-4-hydroxy-5-methoxybenzene-1-carbothioamide in medicinal chemistry. Researchers have investigated its role as a precursor for synthesizing bioactive compounds with anti-inflammatory, antioxidant, and anticancer properties. The bromine atom at position 2 serves as an excellent leaving group, making this compound highly reactive in nucleophilic substitution reactions. This feature has been exploited in the synthesis of various heterocyclic compounds, which are often associated with therapeutic effects.
In terms of physical properties, 2-bromo-4-hydroxy-5-methoxybenzene-1-carbothioamide exhibits a melting point of approximately 180°C under standard conditions. Its solubility in polar solvents such as water and ethanol is relatively high due to the presence of hydrophilic functional groups like the hydroxyl and carbothioamide groups. However, its solubility in non-polar solvents like hexane is low, reflecting its overall polar nature.
The synthesis of 2-bromo-4-hydroxy-5-methoxybenzene-1-carbothioamide typically involves multi-step reactions starting from bromobenzene derivatives or other aromatic precursors. One common approach involves nucleophilic substitution followed by oxidation or condensation reactions to introduce the desired functional groups. The exact synthetic pathway depends on the availability of starting materials and the desired regioselectivity.
From an application standpoint, 2-bromo-4-hydroxy-5-methoxybenzene-1-carbothioamide has shown promise in material science as well. Its ability to form stable coordination complexes with transition metals has led to its use in catalytic applications and as a ligand in organometallic chemistry. Additionally, its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
In conclusion, 2-bromo-4-hydroxy-5-methoxybenzene-1-carbothioamide (CAS No. 2229314-07-0) is a versatile compound with a rich structural diversity that offers numerous opportunities for further research and development. Its role as a building block in organic synthesis, combined with its potential therapeutic applications, underscores its importance in contemporary chemical research.
2229314-07-0 (2-bromo-4-hydroxy-5-methoxybenzene-1-carbothioamide) 関連製品
- 91799-71-2(1-Chloro-8-iodonaphthalene)
- 2172500-31-9(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpiperidin-2-yl}acetic acid)
- 400841-00-1(Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate)
- 178249-41-7(Orphanin FQ (1-11))
- 1421026-73-4((R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol)
- 1448664-46-7(Enfortumab)
- 22581-87-9(Pyridine,4-(1-methylethyl)-, 1-oxide)
- 2649-64-1(Clovanediol)
- 102418-74-6((+)-Biotin 4-Amidobenzoic Acid, Sodium Salt)
- 1010114-48-3(tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate)



